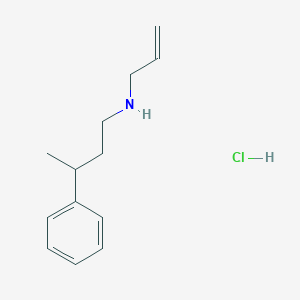

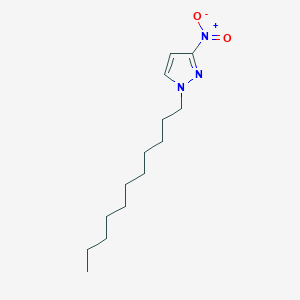

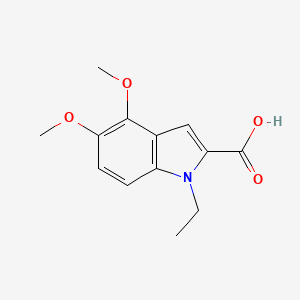

![molecular formula C12H17BrN2 B6330523 1-[(3-Bromophenyl)methyl]-2-methylpiperazine CAS No. 1240573-44-7](/img/structure/B6330523.png)

1-[(3-Bromophenyl)methyl]-2-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and the conditions needed for these reactions .Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-[(3-Bromophenyl)methyl]-2-methylpiperazine is a compound that can be synthesized through various chemical reactions, including nucleophilic substitution reactions. For example, a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized via a nucleophilic substitution reaction, indicating the potential for this compound to undergo similar chemical transformations (Mishriky & Moustafa, 2013). Such reactions are crucial in the development of new pharmaceuticals and materials.

Role in Metal Complexes

Compounds containing bromophenyl and piperazine units, similar to this compound, have been studied for their ability to form metal complexes. These complexes are of interest due to their potential applications in mimicking the active sites of type 3 copper proteins and investigating their catalytic activities, such as catechol oxidase activity (Merkel et al., 2005). This highlights the compound's relevance in bioinorganic chemistry and enzyme mimicry.

Antimicrobial Activity

Chemical compounds with structures incorporating bromophenyl and piperazine moieties have been synthesized and evaluated for their antimicrobial properties. For instance, aminobenzylated Mannich bases derived from 3-bromobenzaldehyde and piperazine showed antimicrobial activity, suggesting potential applications of this compound in developing new antimicrobial agents (Nimavat et al., 2004).

Pharmaceutical Research

In pharmaceutical research, the structural motifs present in this compound are often explored for their biological activities. For example, thieno[2,3-b][1,5]benzoxazepine derivatives containing a 4-methylpiperazin-1-yl group have demonstrated potent antipsychotic activity, indicating the potential use of this compound in developing new therapeutic agents (Kohara et al., 2002).

Supramolecular Chemistry

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the design of supramolecular structures. For instance, multi-component hydrogen-bonding organic salts have been formed using 1-methylpiperazine, which is structurally related, suggesting potential applications in crystal engineering and materials science (Yu et al., 2015).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . The bromophenyl group in the compound could potentially enhance its reactivity, allowing it to interact more effectively with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

A study on a similar compound, 1- (3′-bromophenyl)-heliamine, showed that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(3-bromophenyl)methyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWODVPOLSPOLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

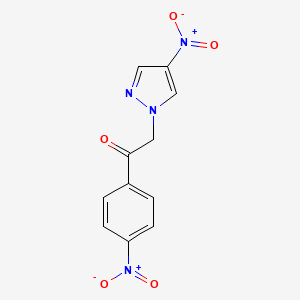

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)

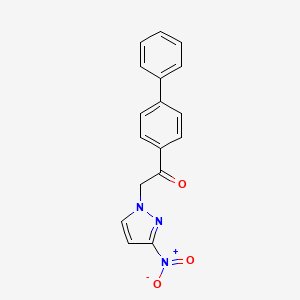

![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

amine](/img/structure/B6330508.png)

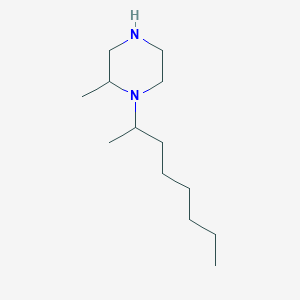

![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)